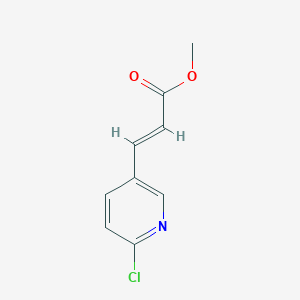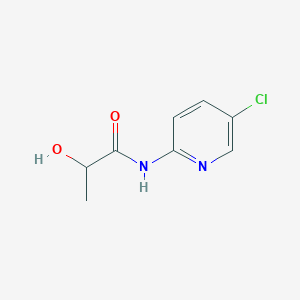![molecular formula C6H9N3O B2660276 {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol CAS No. 1259056-53-5](/img/structure/B2660276.png)
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol” is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1CC2=NN=C(N2C1)CO . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Mecanismo De Acción
The mechanism of action of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol varies depending on its application. In antibacterial, antifungal, and antiviral applications, it has been found to inhibit the growth of microorganisms by disrupting their cell membranes or inhibiting their enzymes. In anticancer applications, it has been found to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. In neuroprotective applications, it has been found to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation. In vivo studies have shown that it can reduce the size of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol is its versatility. It can be synthesized in various ways and has potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Direcciones Futuras
There are many future directions for the study of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol. One direction is to further explore its potential as an anticancer agent and develop more effective and targeted therapies. Another direction is to study its potential as a neuroprotective agent and develop therapies for neurodegenerative diseases. Additionally, more research is needed to determine its potential side effects and toxicity, as well as its potential applications in other fields, such as agriculture and food preservation.
Métodos De Síntesis
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol can be synthesized in various ways, including the reaction of pyrrole with hydrazine hydrate and formaldehyde, reaction of 3-amino-1,2,4-triazole with formaldehyde, or the reaction of 3-amino-1,2,4-triazole with paraformaldehyde. The most common method is the reaction of pyrrole with hydrazine hydrate and formaldehyde, which yields a high yield of this compound.
Aplicaciones Científicas De Investigación
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In addition, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and inflammation.
Safety and Hazards
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-4-6-8-7-5-2-1-3-9(5)6/h10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLUMNDDAXMDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3As,6aR)-spiro[1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3,1'-cyclopropane]-2-yl]-2-chloroethanone](/img/structure/B2660195.png)
![2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B2660196.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B2660198.png)

![2-[(1-Propylpyrazol-3-yl)amino]acetic acid](/img/structure/B2660200.png)
![Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2660202.png)



![4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2660207.png)

![2-(sec-butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2660214.png)
